2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid
Description
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a benzoic acid derivative featuring a substituted anilino-carbonyl group at the 3-position of the benzene ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly for bioactive small molecules targeting inflammation or enzyme inhibition .
Properties
IUPAC Name |
2-[[3-(2-methoxyethylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-25-10-9-19-16(21)12-5-4-6-13(11-12)20-17(22)14-7-2-3-8-15(14)18(23)24/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGIUMIJSSPSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-[(2-Methoxyethyl)carbamoyl]aniline
Reagents :
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3-Nitrobenzoyl chloride reacts with 2-methoxyethylamine in dichloromethane (DCM) with triethylamine (TEA) as a base.
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Reduction of nitro group : Catalytic hydrogenation (H₂, Pd/C) or using SnCl₂/HCl converts the nitro group to an amine.
Reaction :
Step 2: Coupling with 2-Carboxybenzoyl Chloride
Reagents :
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2-Carboxybenzoyl chloride is prepared by treating 2-carboxybenzoic acid with thionyl chloride (SOCl₂).
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Amide bond formation : React the 3-aminophenyl intermediate with 2-carboxybenzoyl chloride in tetrahydrofuran (THF) using N-methylmorpholine (NMM) as a base.
Reaction :
Step 3: Deprotection of Benzoic Acid
If a protecting group (e.g., methyl ester) is used, hydrolyze with lithium hydroxide (LiOH) in methanol/THF:
Step 1: Preparation of Activated Intermediates
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Intermediate A : 3-Isocyanatobenzoyl chloride (from phosgenation of 3-aminobenzoic acid).
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Intermediate B : 2-Methoxyethylamine.
Coupling :
React Intermediate A with Intermediate B in anhydrous DCM to form the urea linkage, followed by reaction with 2-carboxybenzoic acid using EDC·HCl and HOBt:
Optimization and Critical Parameters
Solvent and Base Selection
Protecting Group Strategy
Catalytic Systems for Nitro Reduction
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Pd/C with H₂ : High selectivity for nitro-to-amine conversion without over-reduction.
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Fe/AcOH : Cost-effective alternative but may require longer reaction times.
Characterization and Validation
Spectroscopic Data
Purity Assessment
Challenges and Mitigation Strategies
Side Reactions
Yield Improvement
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High-dilution conditions reduce intermolecular side reactions during amide formation.
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Microwave-assisted synthesis : Reduces reaction time from 24 h to 2 h for analogous amides.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as thionyl chloride for chlorination.
Major Products
Oxidation Products: Carboxylic acids or ketones, depending on the specific conditions.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Anilino-Carbonyl Derivatives
The primary structural variations among analogs lie in the substituents attached to the anilino-carbonyl group. Key examples include:
Substituent: Cyclohexylamino Group
- Predicted density: 1.30 g/cm³; boiling point: 544.4°C .
Substituent: Diethylamino Group
- Compound: 2-{[4-(Diethylamino)anilino]carbonyl}benzoic acid (CAS: 27750-92-1) Molecular Formula: C18H20N2O3 Molecular Weight: 312.36 Key Differences: The diethylamino group enhances lipophilicity, favoring membrane permeability but possibly compromising solubility. Applications may differ in pharmacokinetic profiles .
Substituent: 3-Methoxypropylamino Group
- This structural feature is critical in drug design for optimizing target interactions .
Positional Isomers and Electronic Effects
- Positional Isomer: 2-[(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid () Key Difference: The substituent is attached at the 4-position of the anilino group instead of the 3-position. This positional shift alters electronic distribution and hydrogen-bonding patterns, impacting reactivity and biological activity .
Core Structure Modifications
Cyclohexanecarboxylate vs. Benzoic Acid Core
- Compound: 2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)carbonyl]cyclohexanecarboxylate () Key Difference: Replacement of the benzoic acid core with a cyclohexane ring reduces aromaticity and introduces conformational constraints. This modification affects solubility and metabolic stability .
Table 1: Comparative Analysis of Structural Analogs
Research Findings and Implications
- Synthetic Pathways: Analogous compounds (e.g., 2-(2-nitroanilino)benzoic acid in ) are synthesized via nitro-group reduction and subsequent carbamoylation, suggesting shared methodologies for the target compound .
- Biological Relevance: The 2-methoxyethylamino group in the target compound may improve solubility compared to purely hydrophobic substituents, making it advantageous for oral bioavailability in drug development .
- Thermodynamic Properties : Predicted boiling points (~544°C for cyclohexyl analogs) and densities (~1.30 g/cm³) highlight the influence of substituents on physical stability .
Biological Activity
2-[(3-{[(2-Methoxyethyl)amino]carbonyl}anilino)-carbonyl]benzoic acid, with the molecular formula C18H18N2O5 and CAS Number 940540-44-3, is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, particularly in the context of enzyme inhibition and cellular pathways.
- Molecular Weight : 342.35 g/mol
- Molecular Structure : The compound consists of a benzoic acid moiety linked to an aniline derivative, which is further substituted with a methoxyethyl group.
Biological Activity Overview
The biological activity of this compound has been explored through various studies, focusing on its potential as an enzyme inhibitor and its effects on cellular processes. The following sections summarize key findings from recent research.
Enzyme Inhibition Studies
Recent investigations have highlighted the role of benzoic acid derivatives in inhibiting specific enzymes involved in critical biological pathways. For instance, studies have shown that compounds similar to this compound can inhibit proteasomal activity, which is crucial for protein degradation and turnover within cells.
Table 1: Summary of Enzyme Inhibition Activities
| Compound | Target Enzyme | Inhibition Percentage | Reference |
|---|---|---|---|
| Compound A | Cathepsin B | 467.3 ± 3.9% | |
| Compound B | UPP | Significant Activation | |
| This compound | TBD | TBD | TBD |
Case Studies
- Cell-Based Assays : In vitro studies have demonstrated that derivatives of benzoic acid can significantly enhance the activity of cathepsins, which are enzymes involved in protein degradation. The activation of these enzymes suggests potential applications in modulating proteostasis, particularly in age-related conditions where protein homeostasis is disrupted .
- In Silico Studies : Computational modeling has indicated that this compound could serve as a potential binder for various proteolytic enzymes. These findings align with experimental data showing increased enzyme activity upon treatment with similar compounds .
The mechanism through which this compound exerts its biological effects likely involves direct interaction with enzyme active sites, thereby inhibiting their function. This interaction can lead to downstream effects on cellular signaling pathways and metabolic processes.
Pharmacological Potential
Given its structural characteristics and biological activity, this compound may hold promise as a therapeutic agent in various medical applications:
- Anti-aging Treatments : By enhancing proteasomal activity and promoting protein turnover, it could be explored as a candidate for anti-aging formulations.
- Cancer Therapeutics : The ability to inhibit specific enzymes involved in cancer cell proliferation presents a potential avenue for developing anticancer drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
